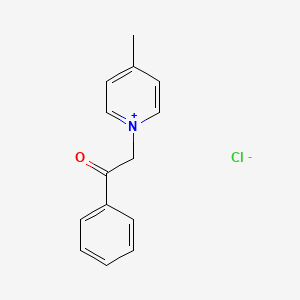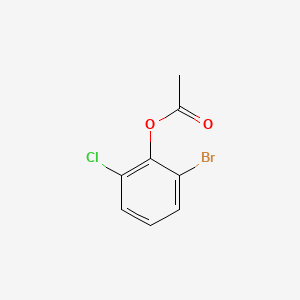
(2-Bromo-6-chlorophenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chlorophenyl) acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom at the second position and a chlorine atom at the sixth position on the phenyl ring, which is further esterified with an acetate group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chlorophenyl) acetate typically involves the esterification of (2-Bromo-6-chlorophenyl) acetic acid. One common method is the reaction of (2-Bromo-6-chlorophenyl) acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-chlorophenyl) acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form (2-Bromo-6-chlorophenyl) ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of (2-Azido-6-chlorophenyl) acetate or (2-Thiocyanato-6-chlorophenyl) acetate.
Oxidation: Formation of (2-Bromo-6-chlorophenyl) acetic acid.
Reduction: Formation of (2-Bromo-6-chlorophenyl) ethanol.
Scientific Research Applications
(2-Bromo-6-chlorophenyl) acetate finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chlorophenyl) acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which may further interact with biological pathways.
Comparison with Similar Compounds
- (2-Bromo-4-chlorophenyl) acetate
- (2-Bromo-6-fluorophenyl) acetate
- (2-Chloro-6-bromophenyl) acetate
Comparison: (2-Bromo-6-chlorophenyl) acetate is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for comparative studies.
Properties
CAS No. |
102932-04-7 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
(2-bromo-6-chlorophenyl) acetate |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
InChI Key |
BIBBKIZMUGQCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



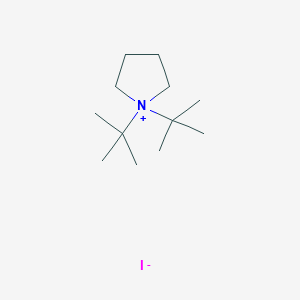
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)


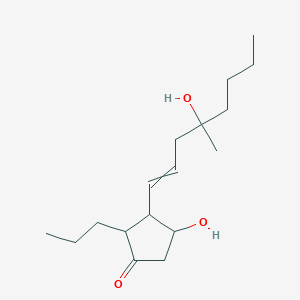
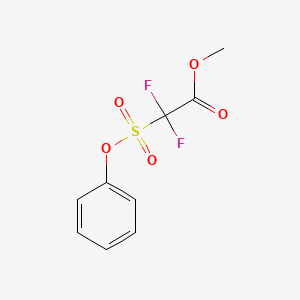
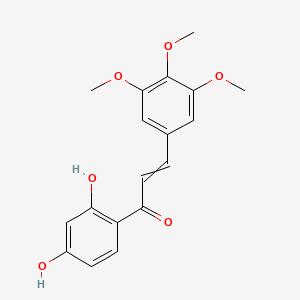
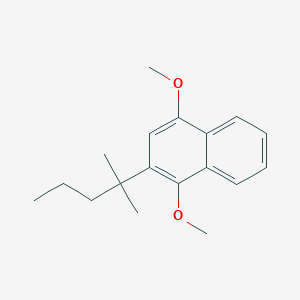
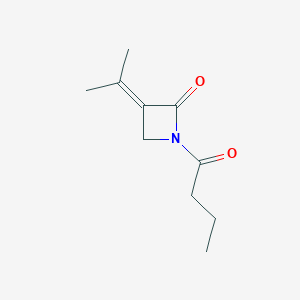
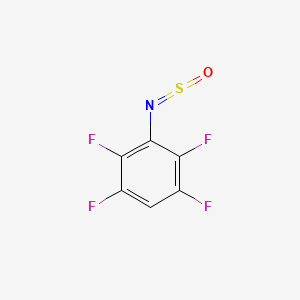
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
